Product packaging for Stearyl Alcohol(Cat. No.:CAS No. 68911-61-5)

Stearyl Alcohol

Cat. No.: B7769254
CAS No.: 68911-61-5
M. Wt: 270.5 g/mol
InChI Key: GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Description

Stearyl alcohol, also known as 1-octadecanol, is a long-chain fatty alcohol (C18H38O) that appears as a white, waxy solid at room temperature . With a molecular weight of 270.49 g/mol and a melting point of 58-60°C, it is valued in research for its versatile functional properties, including its role as an emollient, emulsifier, thickener, and foam booster . In scientific investigations, particularly in pharmaceuticals and material science, this compound is a critical component in topical formulations, where it acts as a non-irritating co-emulsifier and stabilizer to create stable emulsions for drug delivery . Its chain length places it among the long-chain alcohols considered non-irritant, making it a subject of interest for developing mild topical applications . Furthermore, its oil-structuring ability is a key area of research. This compound demonstrates promise as an organogelator, capable of forming self-standing oleogels in vegetable oils at concentrations as low as 2.5% w/w . The resulting crystalline network, which can exhibit platelet-like or needle-like microstructures, is studied for its potential in creating structured lipid systems without the use of saturated triglycerides . The polymorphic form, molecular arrangement, and thermal behavior (with a melting range typically between 50-55°C at high concentrations) of these gels are highly dependent on the cooling rate during preparation and the final storage conditions, offering a versatile model for studying crystallization behavior . Beyond life sciences, this compound serves as a key intermediate in synthesizing surfactants and lubricants and is used in industrial research for textile and leather processing as a softening agent . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O<br>C18H38O<br>CH3(CH2)17OH B7769254 Stearyl Alcohol CAS No. 68911-61-5

Properties

IUPAC Name

octadecan-1-ol
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InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCO
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DSSTOX Substance ID

DTXSID8026935
Record name 1-Octadecanol
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Molecular Weight

270.5 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.
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Boiling Point

210.5 °C at 15 mm Hg, 336 °C
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Flash Point

200 °C, 392 °F (200 °C) (Closed cup), 170 °C
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Solubility

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none
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Density

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid)
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Vapor Pressure

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133
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Color/Form

Leaflets from ethanol, Unctuous white flakes or granules

CAS No.

112-92-5, 68911-61-5
Record name Stearyl alcohol
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Melting Point

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C
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Ii. Advanced Synthesis and Derivatization Methodologies of Stearyl Alcohol

Catalytic Hydrogenation Processes for Stearyl Alcohol Production

The conversion of stearic acid and its derivatives, such as methyl stearate (B1226849), into this compound is predominantly achieved through catalytic hydrogenation. This process involves the reaction of the fatty acid or ester with hydrogen gas in the presence of a catalyst, typically at elevated temperatures and pressures. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of the conversion to the desired fatty alcohol.

Hydrogenation of Stearic Acid

The direct hydrogenation of stearic acid presents a more atom-economical route to this compound compared to the hydrogenation of its esters. Research in this area has explored various catalyst systems, including those based on non-noble metals, to enhance the economic feasibility and environmental friendliness of the process.

The use of iron-based catalysts for the selective hydrogenation of stearic acid to this compound has garnered attention due to iron's abundance and lower cost compared to noble metals like palladium and platinum. sioc-journal.cnresearchgate.net One approach involves a catalyst prepared by the simultaneous pyrolysis of an iron precursor, such as iron(III) acetylacetonate (B107027) [Fe(acac)3], and a nitrogen-doped carbon precursor like melamine (B1676169) onto an alumina (B75360) support. sioc-journal.cnresearchgate.net This preparation results in a catalyst bearing an iron carbide (Fe3C) active phase on a nitrogen-doped carbon-alumina hybrid support. sioc-journal.cnresearchgate.net

The selection of the iron precursor is critical; for instance, using iron(III) nitrate (B79036) instead of Fe(acac)3 leads to inferior catalytic performance. sioc-journal.cn This is attributed to an undesired redox reaction between the nitrate and melamine during pyrolysis, which hinders the formation of the active Fe3C phase and instead promotes the formation of a hercynite phase. sioc-journal.cn

The efficiency of stearic acid hydrogenation is highly dependent on reaction parameters such as temperature and hydrogen pressure. For the iron-catalyzed system described above, the optimal reaction temperature was found to be 320°C, and the ideal H2 pressure was 4 MPa. sioc-journal.cnresearchgate.net Under these conditions, stearic acid was rapidly converted to this compound with a yield of 88.6% within just 30 minutes. sioc-journal.cnresearchgate.net However, prolonged reaction times can lead to the further conversion of this compound to octadecane, with a 90% yield of the alkane observed after 4 hours. sioc-journal.cnresearchgate.net

Other studies have also highlighted the importance of optimizing these parameters. For instance, research on bimetallic palladium-tin catalysts supported on carbon showed that reaction temperature, initial H2 pressure, and reaction time significantly affect the conversion of stearic acid and the distribution of products. bcrec.id Similarly, studies on cobalt/silica (B1680970) catalysts have demonstrated that temperature and pressure are key factors in the selective conversion of stearic acid to this compound. catalysis-conferences.com

Interactive Table: Optimal Reaction Parameters for Stearic Acid Hydrogenation

Catalyst SystemOptimal Temperature (°C)Optimal H2 Pressure (MPa)This compound Yield (%)Reaction Time (h)Reference
Fe-N-C/Al2O3320488.60.5 sioc-journal.cnresearchgate.net
Pd-Sn/C240373.113 bcrec.id
Co/SiO23005>93 (selectivity)- catalysis-conferences.com

Note: The table presents optimized conditions from different studies and direct comparison may not be appropriate due to variations in catalyst preparation and other experimental conditions.

The design of the catalyst is a crucial factor influencing its performance in the hydrogenation of stearic acid. For the iron-based catalyst, the optimal pyrolysis temperature during preparation was determined to be 900°C, with the best mass fraction of iron being 20%. sioc-journal.cnresearchgate.net The resulting catalyst, with its Fe3C active phase, demonstrates high initial activity. sioc-journal.cnresearchgate.net However, its stability can be a challenge, as the Fe3C active phase may decompose to metallic iron during recycling tests. sioc-journal.cn

In the realm of bimetallic catalysts, systems such as Ni-MoOx/CeO2 have shown excellent performance, achieving a 98.0% conversion of stearic acid and 96.2% selectivity to this compound at 235°C and 3.0 MPa H2 pressure. sci-hub.se The synergistic effect between nickel and molybdenum oxide is believed to be responsible for this high activity. sci-hub.se Mechanochemically prepared Pt/TiO2 catalysts have also demonstrated the potential for 100% selectivity to this compound. acs.orgacs.org The interaction between the noble metal and the support plays a significant role in the catalytic activity and selectivity. acs.orgacs.org

Optimization of Reaction Parameters (e.g., temperature, H2 pressure)

Hydrogenation of Methyl Stearate

The hydrogenation of fatty acid methyl esters (FAMEs), such as methyl stearate, is another common route for the production of fatty alcohols. This process often utilizes copper-based catalysts.

Chromium-free Cu-Al-Ba catalysts, prepared by a co-precipitation method, have been effectively used for the hydrogenation of methyl stearate to this compound. researchgate.net The optimal molar ratio for the catalyst preparation was found to be n(Cu):n(Al):n(Ba) = 65:20:15, using a counterflow co-precipitation technique followed by treatment with an organic solvent. researchgate.net

Under optimized reaction conditions, which include a catalyst to methyl stearate mass ratio of 3.0%, a reaction temperature of 240°C, and a hydrogen pressure of 6 MPa, a 98.0% conversion of methyl stearate and a 96.6% selectivity to this compound were achieved. researchgate.net The performance of these catalysts can be influenced by the calcination temperature during their preparation. researchgate.net

Interactive Table: Performance of Cu-Al-Ba Catalyst in Methyl Stearate Hydrogenation

ParameterValue
Catalyst Composition (molar ratio)n(Cu):n(Al):n(Ba) = 65:20:15
Reaction Temperature240 °C
Hydrogen Pressure6 MPa
Catalyst to Substrate Ratio3.0% (by mass)
Methyl Stearate Conversion98.0%
This compound Selectivity96.6%

Data sourced from a study on Cu-Al-Ba catalysts for methyl stearate hydrogenation. researchgate.net

Impact of Catalyst Preparation and Composition

The efficacy of converting stearic acid to this compound via hydrogenation is profoundly influenced by the catalyst's preparation and composition. The choice of metal, support, and the presence of promoters are critical factors determining the catalyst's activity and selectivity.

Ruthenium (Ru) based catalysts have shown promise, particularly when supported on materials like hypercrosslinked polystyrene (HPS). The functionalization of the HPS support plays a significant role. For instance, a Ru catalyst on HPS modified with amino groups demonstrated high stearic acid conversion (90%) and a high selectivity towards this compound (86.5%). aip.org In contrast, a non-functionalized HPS support resulted in lower selectivity (56%) for the desired alcohol, while a sulfonic group-modified HPS showed good selectivity for the intermediate, stearic aldehyde, but lacked stability. aip.org The concentration of the active metal also impacts performance; increasing Ru content on an amino-functionalized HPS support led to a higher reaction rate but a decrease in selectivity for this compound. aip.org

Bimetallic catalysts often exhibit enhanced performance compared to their monometallic counterparts. For example, the addition of tin (Sn) to a ruthenium catalyst (Ru-Sn) has been shown to improve the yield of this compound. nih.gov Similarly, bimetallic palladium-tin (Pd-Sn) catalysts supported on carbon have demonstrated high selectivity for this compound. bcrec.id The formation of specific Pd-Sn alloy phases, such as Pd3Sn and Pd3Sn2, is believed to be crucial for this high selectivity. bcrec.id The addition of tin also increases the total acidity of the catalyst, which may play a role in the selective hydrogenation process. bcrec.id

Iron-based catalysts, which are more abundant and economical than noble metals, have also been explored. sioc-journal.cn An iron catalyst prepared by pyrolyzing an iron precursor and a nitrogen-doped carbon precursor onto alumina yielded a material with an Fe3C active phase. The choice of iron precursor is critical; using Fe(acac)3 resulted in the desired Fe3C phase, while Fe(NO3)3 led to the formation of an undesirable hercynite phase and inferior catalytic performance. sioc-journal.cn

The support material is equally important. Titania (TiO2) has been identified as a critical support for platinum (Pt) catalysts in stearic acid hydrogenation, with Pt/TiO2 showing high activity. calis.edu.cn The addition of rhenium (Re) to form a bimetallic Pt-Re/TiO2 catalyst can further increase the reaction rate. nih.govcalis.edu.cn

Table 1: Impact of Catalyst Composition on Stearic Acid Hydrogenation

CatalystSupportConversion (%)Selectivity to this compound (%)Reference
1% RuHPS (amino-functionalized)9086.5 aip.org
1% RuHPS (non-functionalized)8056 aip.org
Pd-Sn (1.5 Molar Ratio)Carbon10073.2 bcrec.id
20% FeNitrogen-doped Carbon-Alumina-88.6 (Yield) sioc-journal.cn
4% PtTiO2HighHigh calis.edu.cn
Pt-ReTiO2High89 nih.gov
Influence of Reaction Conditions on Conversion and Selectivity

Reaction parameters such as temperature and hydrogen pressure are pivotal in directing the outcome of stearic acid hydrogenation. Optimizing these conditions is essential to maximize the conversion of the fatty acid and the selectivity towards this compound, while minimizing the formation of by-products like alkanes.

Generally, increasing the reaction temperature accelerates the reaction rate, leading to higher conversion of the starting material. nih.gov However, there is a trade-off, as higher temperatures can also promote side reactions, such as the further reduction of this compound to octadecane, thereby lowering the selectivity for the desired alcohol. nih.govsioc-journal.cn For instance, with an iron-based catalyst, an optimal reaction temperature was found to be 320°C. sioc-journal.cn Similarly, for a Pd-Sn/C catalyst, the temperature was varied between 160-260°C, with 240°C yielding the highest amount of this compound. bcrec.idresearchgate.net Beyond this temperature, the yield began to decrease. researchgate.net

Hydrogen pressure is another critical variable. An optimal H2 pressure of 4 MPa was identified for the iron-catalyzed hydrogenation of stearic acid. sioc-journal.cn For the Pd-Sn/C system, an initial H2 pressure of 3.0 MPa was used. bcrec.idresearchgate.net While higher pressures can enhance the hydrogenation rate, they also increase the risk of over-hydrogenation to alkanes.

The choice of solvent can also influence the reaction. Studies have shown that using hexane (B92381) as a solvent can lead to the highest selectivity for this compound compared to other solvents like cyclohexane, toluene, and dodecane. msu.ru

Table 2: Influence of Reaction Conditions on this compound Synthesis

CatalystOptimal Temperature (°C)Optimal H2 Pressure (MPa)Key FindingsReference
Iron-based3204Higher temperatures can lead to increased alkane formation. sioc-journal.cn
Pd-Sn/C2403.0Yield of this compound decreased at temperatures above 240°C. bcrec.idresearchgate.net
Pt/TiO2130-1500.5-3High activity was maintained across a range of temperatures and pressures. calis.edu.cn

Hydrogenation of Ethyl Stearate

An alternative route to this compound is the hydrogenation of ethyl stearate, a fatty acid ester. This process also relies heavily on catalytic systems to achieve high conversion and selectivity.

Nanosized ruthenium (Ru) catalysts supported on tungstated zirconia (W/Zr) have been effectively employed for the hydrogenation of ethyl stearate to this compound (1-octadecanol). mdpi.comupv.esresearchgate.net The use of a tungstated zirconia support has been shown to create a strong synergistic effect between the ruthenium and tungsten species, enhancing the catalyst's activity. mdpi.comupv.es Characterization of these catalysts confirmed a high dispersion and reducibility of the Ru nanoparticles on the W/Zr surface, which is primarily composed of tetragonal zirconia. mdpi.comupv.esresearchgate.net

The reaction is typically carried out in a batch reactor under elevated temperature and pressure. For example, successful hydrogenation has been demonstrated at 175°C and a hydrogen pressure of 40 bar. mdpi.comupv.esresearchgate.net Under these conditions, the Ru/W/Zr catalysts were found to be significantly active. mdpi.comupv.es The proposed reaction mechanism involves the initial hydrogenolysis of the ester to an aldehyde intermediate, which is then further hydrogenated to the final fatty alcohol product. mdpi.comupv.es

Table 3: Hydrogenation of Ethyl Stearate with Ru/W/Zr Catalysts

CatalystSupportReaction Temperature (°C)H2 Pressure (bar)Key ObservationReference
Nanosized Ru (1-2 wt. %)Tungstated Zirconia (W/Zr)17540Strong synergistic effect between Ru and W species. High catalyst activity and selectivity. mdpi.comupv.esresearchgate.net

Biosynthesis of Fatty Alcohols via Microbial Cell Factories

A sustainable alternative to chemical synthesis is the production of fatty alcohols using engineered microbial cell factories. This approach leverages the metabolic pathways of microorganisms to convert renewable feedstocks, like glucose, into valuable oleochemicals.

Pathways for Fatty Acyl-CoA and Fatty Acid Conversion

The biosynthesis of fatty alcohols in engineered microbes relies on the enzymatic conversion of fatty acyl-CoAs or free fatty acids. frontiersin.orgnih.gov Two main enzyme types are employed for this conversion: fatty acyl-CoA reductases (FARs) and carboxylic acid reductases (CARs). frontiersin.orgnih.gov

FARs catalyze the reduction of activated fatty acyl thioesters (like fatty acyl-CoA) to fatty alcohols. frontiersin.orgnih.gov Some FARs are "alcohol-forming," directly producing the alcohol, while others are "aldehyde-forming," producing a fatty aldehyde that is subsequently reduced to an alcohol by endogenous or heterologously expressed aldehyde reductases. google.comresearchgate.net The choice of FAR can influence the chain-length profile of the resulting fatty alcohols. google.com

CARs, on the other hand, act on free fatty acids, reducing them to fatty aldehydes. frontiersin.orgnih.gov These aldehydes are then converted to fatty alcohols by alcohol dehydrogenases. frontiersin.orgacs.org This two-enzyme system, often utilizing a CAR from Mycobacterium marinum, has been successfully implemented in both E. coli and S. cerevisiae for fatty alcohol production. frontiersin.org

Synthesis of this compound Derivatives and Hybrid Materials

Stearyl Erucate (B1234575) Synthesis via Transesterification and Esterification

Stearyl erucate is a fatty acid ester synthesized from this compound and erucic acid. smolecule.com Its production is primarily achieved through two main chemical routes: transesterification and direct esterification.

Transesterification is a common method that involves the reaction of this compound with a source of erucic acid, such as rapeseed oil, which contains erucic acid as a major component. smolecule.comgoogle.com This process typically requires a catalyst, like sulfuric acid or phosphoric acid, and elevated temperatures to proceed efficiently. smolecule.com In a representative synthesis, this compound is reacted with rapeseed oil, and the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). google.com

Direct esterification involves the reaction of this compound directly with erucic acid. smolecule.comajgreenchem.com This method may necessitate more stringent conditions to drive the reaction towards completion and remove the water byproduct. smolecule.com Solvent-free esterification using a heterogeneous catalyst, such as SO3H-carbon, has been explored for producing various wax esters, including those from long-chain fatty alcohols like this compound. ajgreenchem.com Optimized conditions for this solvent-free approach include a catalyst loading of 20 wt.%, a temperature of 90 °C, and a reaction time of 6-10 hours. ajgreenchem.com

Stearyl erucate is noted for its hydrophobic properties, making it insoluble in water but soluble in organic solvents. smolecule.com Due to its structural similarity to components of natural oils like jojoba oil and its non-toxic nature, it is a valued ingredient in cosmetic formulations. smolecule.comgoogle.com

Synthesis MethodReactantsCatalyst/ConditionsKey FeaturesReference
TransesterificationThis compound, Rapeseed Oil (as erucic acid source)Acid catalysts (e.g., sulfuric acid), elevated temperaturesUtilizes natural oil as a reactant source. smolecule.comgoogle.com
Direct EsterificationThis compound, Erucic acidStringent conditions to remove water byproduct.Direct reaction of alcohol and fatty acid. smolecule.com
Solvent-Free EsterificationThis compound, Erucic acidSO3H-carbon (heterogeneous catalyst), 90 °CEnvironmentally friendly, high conversion rate. ajgreenchem.com

This compound/Polyethylene (B3416737) Glycol Hybrids for Water Repellency

New hybrid materials synthesized from this compound and polyethylene glycol (PEG) have been developed as effective water-repellent finishes for textiles. researchgate.net These SA/PEG hybrids are created by reacting this compound with PEG of varying molecular weights (e.g., 1000 or 4000 Da) in the presence of an initiator, such as ammonium (B1175870) persulfate (APS). researchgate.net

The optimal conditions for this synthesis reaction have been identified as an APS/PEG ratio of 20%, a PEG/SA ratio of 15%, a reaction temperature of 80 °C, and a reaction time of 45 minutes. researchgate.net The resulting hybrids are self-dispersible in water, forming stable oil-in-water emulsions. researchgate.net The particle size of these hybrid emulsions can be influenced by the molecular weight of the PEG used; for example, SA/PEG4000 hybrid emulsions have particle sizes in the range of 34–70 nm. researchgate.net

When applied to cotton/polyester blended fabrics, these SA/PEG hybrid emulsions impart significant water repellency. researchgate.net The treatment involves an easy-care finishing formulation containing the hybrid emulsion and a cross-linker like dimethyloldihydroxyethylene urea. researchgate.net The properties of the treated fabric, such as softness and stiffness, can be modulated by changing the molecular weight of the PEG in the hybrid. Increasing the PEG molecular weight from 1000 to 4000 Da was found to decrease the contact angle (a measure of water repellency) and softness, while increasing stiffness. researchgate.net These finishes have shown durability for up to five washing cycles. researchgate.net

Other related research has explored the synthesis of adducts from this compound, 2,4-toluene diisocyanate (TDI), and PEG for similar applications, demonstrating the versatility of this compound in creating functional polymers for textiles. ekb.eg

Hybrid SystemSynthesis ConditionsApplicationKey FindingsReference
SA/PEG HybridsAPS/PEG: 20%, PEG/SA: 15%, 80 °C, 45 minWater-repellent finish for cotton/polyester fabricImparts water repellency and softness; properties tunable by PEG molecular weight. researchgate.net
SA/TDI/PEG1000 AdductReaction of SA, PEG, and TDIEasy-care finishing for cotton/polyester fabricIncreases water repellency, softness, and tensile strength of treated fabric. ekb.eg

Melatonin-Loaded this compound Microspheres

This compound serves as a key material in the development of sustained-release drug delivery systems. nih.gov Specifically, it has been used to create microspheres for the encapsulation of melatonin (B1676174), a hormone with a short biological half-life. nih.govtandfonline.com The aim of such formulations is to provide a prolonged release, which is clinically valuable for managing circadian rhythm disorders. nih.gov

The preparation of these melatonin-loaded microspheres is often achieved through a simple and inexpensive emulsion melting/cooling method. nih.govtandfonline.com This technique avoids the use of harmful organic solvents. nih.gov In this process, melatonin is dispersed in molten this compound. This mixture is then emulsified in an aqueous phase and subsequently cooled to solidify the this compound, forming solid microspheres with the drug entrapped within the matrix. tandfonline.com

The resulting microspheres are spherical, with diameters typically ranging from 250 to 750 micrometers. nih.gov The release characteristics of melatonin from these microspheres can be modulated by several factors. For instance, the release rate of the drug decreases as the amount of this compound increases. nih.govtandfonline.com Conversely, increasing the agitation speed during preparation or incorporating additives can increase the release rate. nih.gov Additives such as polyethylene glycol 4000 (PEG 4000), which is water-soluble, or aluminum tristearate, which is water-insoluble, can be included to modify the matrix structure and release profile. tandfonline.com The release of melatonin from these this compound microspheres has been found to be independent of pH. nih.gov

To further control the drug release, these primary microspheres can be encapsulated within dual-walled beads made of materials like chitosan (B1678972) and sodium alginate. nih.govtandfonline.com This dual-walled system can retard the drug release compared to the single microspheres. nih.gov

FormulationPreparation MethodKey CharacteristicsRelease ProfileReference
Melatonin-loaded this compound microspheresEmulsion melting/coolingSpherical, 250-750 µm diameterSustained release, independent of pH. nih.govtandfonline.com
Dual-walled beads with melatonin microspheresEncapsulation of primary microspheres in chitosan/sodium alginateNon-spherical beadsFurther retards drug release. nih.gov

Reduction-Responsive this compound-Cabazitaxel Prodrug Nanoassemblies

This compound has been utilized as a hydrophobic moiety in the innovative design of prodrug nanoassemblies for targeted cancer chemotherapy. nih.govresearchgate.net This strategy involves synthesizing a prodrug by linking this compound to an anticancer agent, such as cabazitaxel (B1684091) (CTX), via a stimulus-responsive linker. nih.gov The resulting amphiphilic prodrug can then self-assemble into nanoparticles in an aqueous environment.

In one study, three different redox-sensitive prodrugs of this compound and cabazitaxel were synthesized using disulfide bonds of varying lengths as the linkages. nih.gov These disulfide bonds are designed to be stable in the bloodstream but are cleaved in the reductive environment of tumor cells, which have a higher concentration of glutathione (B108866) (GSH). nih.gov This targeted cleavage triggers the release of the active drug directly at the tumor site, enhancing therapeutic efficacy while minimizing systemic side effects. nih.govnih.gov

These this compound-cabazitaxel prodrug nanoassemblies demonstrated high drug-loading efficiency, excellent self-assembly capability, and good colloidal stability. nih.govresearchgate.net Interestingly, the length of the disulfide linker was found to significantly influence the drug release kinetics. nih.gov One of the nanoassemblies, designated SAC NPs, exhibited rapid drug release in a reductive environment, leading to superior cytotoxicity against cancer cells, prolonged blood circulation, and enhanced accumulation in tumors in a mouse model. nih.govresearchgate.net This research highlights the critical role of the chemical linker in designing effective prodrug nanoassemblies and showcases this compound as a valuable component in creating such advanced drug delivery systems. nih.gov

Prodrug NanoassemblyLinker TypeRelease TriggerKey FeaturesTherapeutic ApplicationReference
This compound-cabazitaxel (SAC/SBC/SGC NPs)Disulfide bonds of varying lengthsReduction (high glutathione levels in tumors)High drug-loading, self-assembly, controlled releaseCancer Chemotherapy nih.govresearchgate.net

Esters of this compound in Cosmetic Formulations

Esters derived from this compound are widely used in the cosmetics and personal care industry due to their versatile functions as emollients, emulsifiers, thickeners, and texture modifiers. atamankimya.comatamanchemicals.comontosight.ai These esters are synthesized by reacting this compound with a carboxylic acid. cir-safety.org

One common example is Stearyl Heptanoate , the ester of this compound and heptanoic acid. It functions as a humectant and an emollient, and is frequently found in products like lipsticks and eyeliners. atamanchemicals.compaulaschoice.fr In its raw form, it is a waxy solid. paulaschoice.fr

Another significant ester is Stearyl Erucate , which is formed from this compound and erucic acid. It is valued for its skin-conditioning properties, forming a protective barrier on the skin to help retain moisture. smolecule.comgoogle.com Its similarity to natural components of jojoba oil makes it a desirable ingredient. google.com

Fatty acids, C16-18, stearyl esters represent a group of synthetic esters derived from this compound and C16-C18 fatty acids like palmitic and stearic acid. ontosight.ai These waxy solids are used in skin creams, lotions, and hair care products for their emollient, moisturizing, and stabilizing properties. ontosight.ai

This compound can also be ethoxylated to form Steareth ingredients, such as Steareth-2. ataman-chemicals.comatamankimya.com These are polyethylene glycol ethers of this compound and function as surfactants and emulsifiers, helping to mix oil and water in formulations like deodorants, lotions, and hair conditioners. ataman-chemicals.comatamankimya.com The number following "Steareth" indicates the average number of ethylene (B1197577) oxide units attached. ataman-chemicals.com

These esters and their derivatives allow formulators to create products with specific textures and sensory characteristics, from smooth and soft creams to stable and effective antiperspirants. atamankimya.comatamanchemicals.com

Ester/Derivative NameCompositionPrimary Function(s) in CosmeticsExample ProductsReference
Stearyl HeptanoateEster of this compound and heptanoic acidEmollient, HumectantLipsticks, Eyeliners atamanchemicals.compaulaschoice.fr
Stearyl ErucateEster of this compound and erucic acidSkin-conditioning agentSkin creams, Lotions smolecule.comgoogle.com
Fatty acids, C16-18, stearyl estersEsters of this compound and C16-18 fatty acidsEmollient, Moisturizer, StabilizerSkin creams, Lotions, Hair care ontosight.ai
Steareth-2Polyethylene glycol ether of this compoundEmulsifier, SurfactantDeodorants, Lotions, Conditioners ataman-chemicals.comatamankimya.com
Stearyl StearateEster of this compound and stearic acidEmollient, ThickenerOintments, Creams atamankimya.com

Iii. Advanced Formulation Science and Material Interactions Involving Stearyl Alcohol

Emulsion and Oleogel Systems

Stearyl alcohol is a key ingredient in the creation and stabilization of both emulsion and oleogel systems. In emulsions, which are mixtures of immiscible liquids like oil and water, this compound contributes to the stability and desired consistency. alphachem.bizatamankimya.com Oleogels, which are oils structured into a gel-like form, utilize this compound as a gelator to create a solid-like matrix from a liquid oil.

This compound is widely employed as a thickener and stabilizer in oil-in-water (O/W) emulsions, such as creams and lotions. alphachem.bizspecialchem.com Its primary function is to increase the viscosity and consistency of these formulations, which helps to prevent the separation of the oil and water phases. alphachem.bizatamanchemicals.com This stabilizing effect enhances the product's shelf life and improves its texture, providing a smooth and creamy feel upon application. specialchem.comatamanchemicals.com

The mechanism behind this stabilization involves the formation of a network structure within the emulsion. When combined with other emulsifiers, this compound can contribute to a "self-bodying action," creating a viscoelastic gel structure that significantly increases viscosity and stabilizes the emulsion. taylorandfrancis.com Research has shown that the stability of an emulsion can be optimized by carefully selecting the ratio of cetyl alcohol to this compound, the type and concentration of the primary emulsifier, and the volume of the internal phase. researchgate.netnih.gov For instance, increasing the concentration of the emulsifying agent, such as a blend of Tween 80 and Span 60, from 3% to 15% in an emulsion with a constant 30% internal phase, resulted in a decrease in the internal phase particle size and enhanced cream stability. researchgate.netnih.gov

It has been observed that using a combination of cetyl and this compound often produces a more stable and higher-viscosity emulsion compared to using either alcohol individually. taylorandfrancis.comscispace.com When used alone, both cetyl alcohol and this compound can lead to decreased emulsion stability, with the potential for crystals of the alcohol to form upon storage. scispace.com However, when used together in appropriate ratios, they can form stable emulsions without such issues. scispace.com

Oleogels are formed by trapping a large amount of liquid oil within a three-dimensional network of a gelator, such as this compound. researchgate.net The physicochemical properties of these oleogels are highly dependent on the interactions between the this compound molecules and other components in the system.

The table below summarizes the effect of adding this compound (SA) and sorbitan (B8754009) monostearate (SP) on the crystal network of sunflower wax-based oleogels.

FormulationEmulsifierConcentration (w/w)Observed Crystal Network
ControlNone0%Irregular-shaped wax crystals
SA10This compound0.05%Dense wax crystal network
SP10Sorbitan Monostearate0.05%Dense wax crystal network

Data sourced from a study on the effects of emulsifiers on sunflower-wax-based oleogels. researchgate.netmdpi.com

This compound-based oleogels have shown potential for the controlled release of nutrients. Studies have demonstrated that the inclusion of this compound in oleogel formulations can modulate the release of encapsulated compounds, such as curcumin. researchgate.netmdpi.comnih.gov These formulations exhibited a sustained release of the nutrient. researchgate.netmdpi.comnih.gov Interestingly, while this compound influenced the microstructure, crystallite size, and thermal properties of the oleogels, it did not significantly affect their mechanical properties. researchgate.netmdpi.comnih.gov This suggests that small amounts of this compound can be used to tailor the nutrient release profile of an oleogel without altering its physical firmness. researchgate.netmdpi.com

The research indicated that oleogels containing this compound displayed a sustained release of curcumin, a model nutrient. mdpi.comnih.gov This controlled release is attributed to the altered crystal network and interactions within the oleogel matrix.

The stability of emulsions containing this compound is heavily influenced by the type and concentration of the emulsifiers used. researchgate.netnih.gov The hydrophilic-lipophilic balance (HLB) of an emulsifier is a critical factor in determining its effectiveness in stabilizing either an oil-in-water (O/W) or water-in-oil (W/O) emulsion. mdpi.com

A study investigating the stability of cetyl alcohol/stearyl alcohol emulsions found that increasing the concentration of the emulsifier blend (Tween 80 and Span 60) from 3% to 15% led to a decrease in the particle size of the internal phase and a more stable cream. researchgate.netnih.gov Formulations prepared with emulsifiers having a higher HLB, like Tween 80 and Brij 35, generally resulted in smaller particle sizes compared to those made with emulsifiers like Myrj 53 and Tween 20. researchgate.net This demonstrates that for a given system, there is an optimal phase volume to emulsifier HLB ratio that results in maximum stability. researchgate.net

The table below illustrates the impact of emulsifier type on the particle size of the internal phase in a cetyl/stearyl alcohol emulsion.

Emulsifier TypeRelative Particle Size
Tween 80 and Brij 35Smaller
Myrj 53 and Tween 20Larger

Data based on a study comparing the effects of different nonionic surfactants on emulsion stability. researchgate.net

Furthermore, the viscosity of the emulsion increases as the volume of the internal phase increases and the amount of the external water phase decreases. researchgate.netnih.gov The selection of the emulsifier and its concentration are paramount factors in achieving a stable emulsion with the desired physical characteristics. researchgate.net

Impact on Crystal Growth and Network Density

Interfacial Phenomena in this compound Monolayers

This compound, with its long, linear alkyl chain, exhibits significant interfacial activity. researchgate.net When spread on a liquid surface, such as water, its molecules orient themselves to minimize the free energy of the system, forming a structured monolayer that dramatically alters the properties of the interface.

Molecular dynamics simulations and vibrational sum frequency generation (VSFG) spectroscopy have revealed the profound impact of a this compound (STA) monolayer on the adjacent water molecules. researchgate.netrsc.org The long, unbranched alkyl chains of this compound create a large hydrophobic surface area, leading to an ordered, outward arrangement of the alcohol chains at the water's surface. researchgate.netresearchgate.net This creates a well-defined, narrow interface between the alcohol and water. rsc.org

The organized structure of the this compound monolayer imposes order on the interfacial water molecules. researchgate.net These water molecules are held more tightly, which leads to a noticeable slowdown in their dynamics, including hydrogen bond and orientational relaxation. researchgate.netrsc.org This effect is in contrast to more branched alcohols like tertiary butyl alcohol, which have a smaller, less ordered hydrophobic part. researchgate.net

Spectroscopic analysis shows a redshift in the hydrogen-bonded part of the VSFG spectrum. rsc.org This shift is attributed to a partial cancellation of signals from water's OH groups pointing in different directions—some hydrogen-bonded to other water molecules and others to the alcohol's headgroups. researchgate.netrsc.org The monolayer's structure and its interaction with water are also considered critical in template-assisted nucleation phenomena, such as the formation of ice. acs.org The geometric arrangement of the alcohol's hydroxyl headgroups can provide a template that matches the lattice of hexagonal ice, influencing its formation. acs.org

One of the most studied applications of this compound monolayers is their ability to reduce water evaporation from open surfaces. ca.gov When applied to a water surface, long-chain fatty alcohols like this compound (also known as octadecanol) and cetyl alcohol spread to form a one-molecule-thick film. ca.govscirp.org This monomolecular layer acts as a physical barrier that increases the resistance to water vapor transfer from the liquid to the air phase. scirp.org

The effectiveness of these monolayers has been quantified in various studies. Research has shown that this compound can significantly suppress evaporation, although its performance can be affected by environmental factors like wind speed and temperature. asme.orgresearchgate.net For instance, one experimental investigation in a controlled environment achieved a 60% reduction in evaporation at a water temperature of 25°C and an air temperature of 20°C with 70% relative humidity. asme.org Studies have also found that mixtures of cetyl and this compound can be more robust and stable than monolayers of a single component. scirp.orgisae.in A combination of cetyl and this compound has been reported to reduce evaporation by up to 57%. isae.in

The table below summarizes findings on the evaporation suppression efficiency of fatty alcohol monolayers.

Monolayer Agent Evaporation Reduction (%) Conditions/Notes Source
This compound (Octadecanol)60%Water at 25°C, Air at 20°C, 70% RH asme.org
This compound (alone)up to 30%Field conditions isae.in
Cetyl/Stearyl Alcohol Mixtureup to 57%Field conditions isae.in
Cetyl/Stearyl Alcohol Mixture19%Study at Aji Reservoir, India researchgate.net
Effects on Interfacial Water Structure and Dynamics

Interactions in Mixed Systems

This compound is frequently used in combination with other materials to achieve specific functional properties in formulations. Its interactions in these mixed systems are crucial for creating stable and effective products.

This compound is commonly blended with cetyl alcohol to produce cetearyl alcohol. humblebeeandme.comwikipedia.org This mixture is a key ingredient in cosmetic and personal care products, where it functions as an emulsion stabilizer, thickener, opacifier, and co-emulsifier. wikipedia.orgcosmileeurope.euatamanchemicals.com While not an emulsifier on its own, cetearyl alcohol significantly enhances the stability of oil-in-water and water-in-oil emulsions, preventing the separation of the two phases. humblebeeandme.comcosmileeurope.eu

The ratio of cetyl to this compound can vary, with common blends including 30/70, 50/50, and 70/30 (cetyl/stearyl). humblebeeandme.comatamanchemicals.com These different ratios can lead to variations in performance. humblebeeandme.com The blend adds body and viscosity to creams and lotions, imparting a smooth, emollient feel to the skin without the heavy or waxy feel of other thickeners. humblebeeandme.comatamanchemicals.com Emulsions formulated with cetearyl alcohol are often described as smoother and softer compared to those made with only cetyl alcohol. atamanchemicals.com

Mixtures of this compound and stearic acid are recognized as effective oleogelators, capable of structuring edible oils into solid-like gels. researchgate.netrsc.org This ability to form a three-dimensional crystal network within the liquid oil is highly dependent on the interactions between the fatty alcohol and the fatty acid. researchgate.netrsc.org

These oleogels can be formed with as little as 2% of the structuring agent. rsc.org The combination of this compound and stearic acid often results in a synergistic effect, where the resulting gel is stronger and more stable than gels formed by either component alone. sci-hub.se

The ratio of this compound (SO) to stearic acid (SA) is a critical factor that strongly influences the textural and structural properties of the resulting oleogels. researchgate.netnih.gov Research has consistently shown that specific ratios yield gels with superior hardness and stability. researchgate.netrsc.org

Textural Properties: Studies have identified that SO:SA weight ratios of 7:3 and 8:2 produce oleogels with the highest hardness and greatest stability, as measured by resistance to oil loss. researchgate.netrsc.org Gels with these ratios exhibit minimal oil loss (around 1 wt%), while weaker formulations, such as those with a 5:5 ratio, can lose over 10 wt% of their oil. researchgate.netrsc.org The enhanced firmness in these specific ratios is attributed to the formation of a more rigid and efficient crystal network. researchgate.net

Structural Properties: The interaction between this compound and stearic acid leads to the formation of mixed crystals and co-crystallization, particularly in mixtures where stearic acid is the predominant component. mdpi.com While initial theories suggested that the enhanced strength of 7:3 and 8:2 ratio gels was due to a needle-like crystal morphology, later studies using scanning electron microscopy clarified that the crystals are actually platelet-like in all ratios. rsc.orgrsc.org Therefore, crystal morphology alone does not explain the dramatic increase in mechanical strength. rsc.org X-ray diffraction (XRD) studies indicate that the type of oil used has little effect on the crystal structure, but the ratio of alcohol to acid is paramount. sci-hub.se The enhanced mechanical properties of the optimal ratios are thought to be related to the spatial arrangement and mass fraction of the crystalline material rather than just the crystal size or shape. researchgate.netrsc.org

The table below summarizes the influence of the this compound (SO) to stearic acid (SA) ratio on oleogel properties.

SO:SA Ratio (w/w) Hardness/Strength Stability (Oil Loss) Crystal Morphology/Structure Source
10:0 (Pure SO)ModerateModeratePlatelet-like crystals rsc.org
8:2HighestVery Low (~1 wt%)Platelet-like; strong network researchgate.netrsc.org
7:3HighVery Low (~1 wt%)Platelet-like; strong network researchgate.netrsc.orgsci-hub.se
5:5WeakHigh (>10 wt%)Platelet-like; weaker network rsc.org
4:6WeakHigh (>10 wt%)Platelet-like; weaker network rsc.org
0:10 (Pure SA)LowHighPlatelet-like crystals rsc.orgrsc.org

This compound/Stearic Acid Mixtures in Oleogelation

Molecular Interactions in Mixed Monolayers

When this compound is combined with other amphiphilic molecules to form a mixed monolayer at an air-water interface, a complex interplay of molecular forces governs the structure and properties of the resulting film. These interactions are fundamental to the stability and functionality of many formulations.

The primary forces at play in these mixed monolayers include:

Van der Waals Forces: These are weak, short-range attractive forces that occur between the long hydrocarbon chains of this compound and neighboring molecules. In a condensed monolayer, these forces are maximized, leading to a more ordered and stable film.

Hydrogen Bonding: The hydroxyl (-OH) group of this compound is capable of forming hydrogen bonds with suitable functional groups on adjacent molecules, such as the carboxyl group of stearic acid or the ether oxygen of ethylene (B1197577) glycol monooctadecyl ether. nih.gov These bonds contribute significantly to the cohesion and stability of the mixed film.

Dipole-Dipole Interactions: The polar head groups of the molecules in the monolayer can interact through dipole-dipole forces, influencing their orientation and packing at the interface.

Electrostatic Interactions: In mixtures containing charged molecules, such as cationic surfactants, electrostatic repulsive or attractive forces can have a profound effect on the monolayer's structure and stability.

Research has shown that mixing this compound with other substances can lead to synergistic effects. For instance, in a mixed monolayer of this compound and stearic acid, a 1:1 mixture can form a solid film at a larger area than either component alone, indicating a strong interaction between the two molecules. aip.org Similarly, when mixed with ethylene glycol monooctadecyl ether, a 0.5:0.5 mixture exhibits an unexpected increase in performance and stability. nih.gov This is attributed to additional hydrogen bonding between the ether oxygen and water, which is maximized at this specific ratio due to the interfacial geometry. nih.gov

The table below summarizes the key molecular interactions in mixed monolayers containing this compound.

Interacting MoleculeKey Interactions with this compoundResulting Effect on Monolayer
Stearic AcidHydrogen bonding, Van der Waals forcesIncreased film stability and larger solid film area. aip.org
Ethylene glycol monooctadecyl etherHydrogen bonding, Van der Waals forcesEnhanced performance and stability, particularly at a 0.5:0.5 ratio. nih.gov
Dioctadecyldimethylammonium chloride (DOAC)Van der Waals forces, reduction of electrostatic repulsionIncreased conformational order and condensation of DOAC molecules. nih.gov

This compound as a Crystal Habit Modifier

This compound can act as a crystal habit modifier, influencing the shape and size of crystals formed by other substances, particularly in oleogels. acs.org This is a critical function in controlling the texture, stability, and release properties of various formulations.

The mechanism by which this compound modifies crystal habit involves its co-crystallization with the primary oleogelator. By incorporating itself into the crystal lattice, this compound can disrupt the normal crystal growth pattern, leading to the formation of different crystal morphologies. For example, in oleogels made with rice bran oil, this compound can induce changes in the crystal network's uniformity. acs.org

Studies have shown that this compound can influence the polymorphic form of the crystals. For instance, it can promote the formation of needle-like crystals, which are associated with the α-polymorphic form, or plate-like structures, which correspond to the β-polymorphic form. acs.org The specific effect depends on the concentration of this compound and the other components in the formulation.

The ability of this compound to modify crystal habit has significant practical implications. In the food industry, it can be used to structure fats and create novel food formulations. acs.org In pharmaceuticals, it can alter the release profile of drugs from oleogel-based delivery systems. researchgate.net

Interactions with Dioctadecyldimethylammonium Chloride (DOAC) in Monolayers

The interaction between this compound and the cationic surfactant dioctadecyldimethylammonium chloride (DOAC) in mixed monolayers has been a subject of detailed investigation. nih.govacs.orgacs.org These studies provide valuable insights into the behavior of mixed cationic and neutral surfactant systems.

In a pure DOAC monolayer, the positively charged head groups create strong electrostatic repulsions, forcing the molecules apart. acs.org This results in a disordered, liquid-expanded phase with many gauche defects in the alkyl chains. acs.org

When this compound is introduced into the monolayer, it gets interspersed between the DOAC molecules. The neutral this compound molecules effectively shield the positive charges of the DOAC head groups from each other, reducing the electrostatic repulsion. nih.govacs.org This allows the van der Waals attractive forces between the alkyl chains of both this compound and DOAC to become more dominant. nih.gov

Spectroscopic studies have confirmed that the introduction of this compound leads to a significant increase in the conformational order of the DOAC molecules. nih.govacs.org Atomic force microscopy has revealed the coexistence of DOAC-rich and this compound-rich domains within the mixed monolayer, indicating that the mixing is not completely uniform at the molecular level. nih.govacs.org

The primary effect of adding this compound to a DOAC monolayer is the condensation of the DOAC molecules. nih.gov This condensation is a direct consequence of the reduction in electrostatic repulsion and the enhancement of van der Waals interactions. nih.govacs.org The this compound molecules essentially provide a "scaffold" that allows the DOAC molecules to pack more closely together.

Thermodynamic analyses of the pressure-area isotherms of the mixed monolayers show that DOAC is miscible with this compound. acs.orgacs.org The mixed monolayer exhibits a more condensed phase compared to a pure DOAC monolayer at the same surface pressure. acs.org This condensing effect is crucial for the formation of stable, well-ordered films, which are important in applications such as surface coatings and drug delivery systems.

Molecular Structure and Lateral Interactions

Advanced Material Design and Nanotechnology Applications

The self-assembly properties of this compound make it a useful building block in the field of nanotechnology and advanced material design.

This compound can be used to form self-assembled monolayers (SAMs) on various substrates. rsc.org SAMs are highly ordered molecular assemblies that form spontaneously upon the adsorption of a surfactant onto a solid surface. These monolayers can be created using techniques like drop-casting, Langmuir-Blodgett deposition, and spin coating. researchgate.net

In one novel approach, this compound is used as an "assistant" to improve the order of self-assembled monolayers of silica (B1680970) nanoparticles. rsc.org By adding this compound to the colloidal nanoparticle dispersion, and subsequently applying a heat treatment to melt the this compound, the nanoparticles are given more time and mobility to self-assemble into a highly ordered, uniform monolayer. rsc.org The concentration of this compound and the duration of the heat treatment are critical parameters that affect the final quality of the monolayer. rsc.org

This compound-based SAMs have also been explored as ultrathin resist films in nanolithography. aip.org These films can be patterned on a nanometer scale using a scanning tunneling microscope (STM). aip.org The ability to create such fine patterns opens up possibilities for the fabrication of advanced electronic and photonic devices.

Improvement of Nanoparticle Ordering

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

This compound is a key lipid excipient used in the formulation of Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC), which are advanced drug delivery systems. researchgate.net NLCs evolved from SLNs and are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix that enhances drug loading capacity and stability. pensoft.net Both systems leverage the properties of lipids like this compound to improve the delivery of therapeutic agents, particularly through the skin. pensoft.netnih.gov

The inclusion of this compound in the lipid matrix of SLNs and NLCs can significantly enhance the permeation of encapsulated substances through the skin. researchgate.net One primary mechanism for this enhancement is the creation of a less-ordered solid lipid matrix. researchgate.net The presence of different lipid molecules, such as this compound mixed with other lipids like Precirol® ATO 5, disrupts the formation of a perfect, highly ordered crystal lattice. researchgate.netnih.gov This imperfect structure provides more space within the nanoparticle to accommodate drug molecules and can lead to reduced drug expulsion during storage. researchgate.net

Furthermore, when these nanoparticles are applied to the skin, the lipid components, including this compound, can interact with the lipids in the stratum corneum. researchgate.netnih.gov This interaction can disrupt the densely packed structure of the skin's outermost layer, thereby increasing its permeability and facilitating deeper penetration of the active ingredient. researchgate.netnih.gov The small, nanosized particles also provide an occlusive effect, increasing skin hydration and further promoting permeation. nih.gov

The permeation-enhancing effect of fatty alcohols in lipid nanoparticle formulations is strongly dependent on their alkyl chain length. researchgate.net Research has demonstrated a clear trend where an increase in the carbon chain length of the fatty alcohol corresponds to an increase in the permeation flux of the encapsulated drug. researchgate.netnih.gov

In studies comparing fatty alcohols from C12 (lauryl alcohol) to C18 (this compound), a linear relationship was observed between the increase in chain length and the enhancement of drug permeation through porcine skin. researchgate.net this compound (C18), being one of the longest-chain fatty alcohols tested, was found to be one of the most efficient permeation enhancers in this class. researchgate.net This is attributed to a stronger interaction between the longer alkyl chains and the solid lipid matrix, leading to a greater disruption of the ordered lipid structures in the stratum corneum. nih.gov

Table 1: Effect of Fatty Alcohol Chain Length on Econazole (B349626) Nitrate (B79036) Permeation from Lipid Nanoparticles

Fatty AlcoholCarbon Chain LengthSteady-State Flux (μg cm⁻² h⁻¹)Permeability Coefficient (Kp x 10³) (cm h⁻¹)
Lauryl AlcoholC120.40 ± 0.050.80
Myristyl AlcoholC140.51 ± 0.031.02
Cetyl AlcoholC160.65 ± 0.061.30
This compoundC180.72 ± 0.041.44

Data sourced from a study by Sanna et al. (2010), which investigated the ex vivo skin permeability of econazole nitrate. researchgate.net

This compound's Role in Enhancing Permeation

This compound in Bigel Formulations

Bigels are semi-solid formulations that are gaining interest as delivery vehicles. They are biphasic systems created by mixing a water-based hydrogel and an oil-based organogel (or oleogel). isfcppharmaspire.com This unique structure allows for the potential delivery of both hydrophilic and hydrophobic substances simultaneously and combines the desirable properties of both gel types, such as moisturizing and emollient effects. isfcppharmaspire.comresearchgate.net

This compound is an effective organogelator used to create the oleogel phase of a bigel. researchgate.net In a typical preparation, this compound is dissolved in an oil (such as rice bran oil) at an elevated temperature to form the oleogel. mdpi.comsci-hub.se This molten oleogel is then mixed with a prepared hydrogel (e.g., an agar (B569324) or tamarind gum hydrogel) under homogenization to form the bigel. isfcppharmaspire.comresearchgate.net

The resulting microstructure of the bigel depends on the proportions of the hydrogel and oleogel. researchgate.nettandfonline.com At lower concentrations of the this compound oleogel, the system tends to form a biphasic bigel where droplets of the oleogel are dispersed within the continuous hydrogel phase (an oleogel-in-hydrogel system). researchgate.net At higher proportions of the oleogel, the structure can become bicontinuous, where both the hydrogel and oleogel phases interpenetrate each other. researchgate.net These versatile structures, made possible by organogelators like this compound, are being explored for controlled delivery applications. researchgate.netbenthamscience.com

Table 2: Components of a Representative this compound-Based Bigel System

PhaseComponentRole
Oleogel (Oil Phase) This compoundOrganogelator (forms the solid-like structure of the oil phase)
Rice Bran OilLiquid oil component
Hydrogel (Aqueous Phase) AgarHydrogelator (forms the gel structure of the water phase)
WaterAqueous solvent

This table describes the fundamental components used in the synthesis of novel agar-stearyl alcohol oleogel-based bigels as reported in studies by Kodela et al. researchgate.nettandfonline.com

Mechanical and Electrical Properties of Bigels

Bigels are complex, biphasic systems created by combining a hydrogel and an oleogel, where this compound can function as a primary oleogelator. researchgate.netsci-hub.se The resulting mechanical and electrical characteristics of the bigel are not merely an average of its components but are intricately linked to the microstructure, the ratio of the two gel phases, and the interactions between them. mdpi.com

The mechanical behavior of bigels containing this compound is often evaluated through stress relaxation studies, which provide insight into their viscoelastic nature. researchgate.netfigshare.com These properties are critical for the intended application, influencing factors such as texture, spreadability, and structural integrity. mdpi.comencyclopedia.pub Generally, the proportion of the this compound-based oleogel to the hydrogel is a determining factor for the bigel's mechanical profile. mdpi.com An increase in the oleogel-to-hydrogel (O:H) ratio often leads to a decrease in firmness and spreadability. mdpi.comencyclopedia.pub The viscoelastic properties of these systems can be quantitatively analyzed by fitting stress relaxation data to rheological models like the Weichert model. researchgate.netfigshare.comtandfonline.com

Table 1: Influence of Oleogel:Hydrogel Ratio on Mechanical Properties of Bigels

Oleogel:Hydrogel Ratio Predominant Microstructure Firmness Spreadability
Low Oleogel-in-Hydrogel (Biphasic) High Low

The electrical properties of bigels formulated with this compound are predominantly governed by the composition and structure of the system. Electrical impedance analysis is a key method used to characterize these properties and can also infer changes in the bigel's microstructure. mdpi.comencyclopedia.pub Research on novel bigels prepared with an agar hydrogel and a this compound oleogel has shown a direct correlation between the oleogel content and the electrical impedance. researchgate.netfigshare.comtandfonline.com

Table 2: Effect of this compound Oleogel Content on Electrical Properties of Bigels

Oleogel Content Impedance Electrical Stability
Low Low High

Iv. Biochemical and Biological Interactions of Stearyl Alcohol

Metabolic Pathways and Biotransformation

Once in the body, stearyl alcohol is subject to several metabolic processes. It can be incorporated into complex lipids, converted to its corresponding fatty acid, broken down for energy, or conjugated for excretion.

This compound is a precursor in the synthesis of various lipids and other essential cellular molecules. nih.govdrugs.comatamankimya.comatamanchemicals.comchemtradeasia.aeindiamart.com As a fatty alcohol, it can be esterified to fatty acids to form wax esters. These esters serve as a storage form of high-energy compounds. The "fatty alcohol cycle" describes the synthesis and metabolism of fatty alcohols, starting with the activation of a fatty acid to its acyl-CoA derivative. nih.gov This is then reduced to a fatty alcohol, like this compound, via a fatty acyl-CoA reductase. nih.gov These alcohols can then be used in the formation of complex lipids.

In engineered microorganisms like Saccharomyces cerevisiae, the introduction of specific enzymes can direct the metabolic flux towards the production of fatty alcohols, including this compound. nih.gov The lipid biosynthetic pathway in this yeast primarily produces C16 and C18 chain-length fatty acyl-CoAs, which are the direct precursors for cetyl and this compound, respectively. nih.govfrontiersin.org

A primary metabolic route for this compound is its oxidation to stearic acid. atamanchemicals.com This conversion is a two-step process catalyzed by a complex of enzymes. First, this compound is oxidized to its corresponding aldehyde, stearaldehyde. This reaction is carried out by an alcohol dehydrogenase (ADH). nih.goveuropa.eu Subsequently, the stearaldehyde is further oxidized to stearic acid by an aldehyde dehydrogenase (ALDH). nih.goveuropa.eunih.gov This enzymatic conversion has been observed in the intestines. europa.eu The fatty aldehyde dehydrogenase (FALDH) involved is part of the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex. nih.govnih.gov

The resulting stearic acid is a common fatty acid in mammalian tissues and can be further utilized in various metabolic pathways, including energy production or incorporation into other lipids. atamanchemicals.com

Once converted to stearic acid, the fatty acid can be broken down to generate energy through the β-oxidation pathway. frontiersin.orglumenlearning.com This process occurs within the mitochondria and, for very long-chain fatty acids, also begins in peroxisomes. quora.com In β-oxidation, the fatty acyl-CoA molecule is sequentially cleaved into two-carbon units of acetyl-CoA. lumenlearning.comlibretexts.org

For stearic acid, an 18-carbon fatty acid, this process involves multiple cycles. libretexts.org Each cycle produces one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, with the final cycle yielding two molecules of acetyl-CoA. lumenlearning.comlibretexts.org The acetyl-CoA then enters the citric acid cycle to be completely oxidized to carbon dioxide, generating a significant amount of ATP. lumenlearning.com The NADH and FADH₂ produced during β-oxidation also enter the electron transport chain to produce additional ATP. lumenlearning.comquora.com

In addition to oxidation, a minor metabolic pathway for this compound is direct conjugation with glucuronic acid to form an ether glucuronide. atamanchemicals.com This process, known as glucuronidation, is a major pathway for the detoxification and excretion of various compounds. wikipedia.org The reaction is catalyzed by UDP-glucuronyltransferases (UDP-GTs) and renders the lipophilic alcohol more water-soluble, facilitating its elimination from the body, typically in the urine. atamanchemicals.comwikipedia.org The extent to which an alcohol undergoes direct glucuronidation is often dependent on the rate of its oxidation; alcohols that are rapidly oxidized tend to form less of the glucuronide conjugate. atamanchemicals.com Studies on the analog cetyl alcohol have shown excretion as a glucuronide conjugate in the urine. epa.gov

Degradation via β-Oxidation Pathway

Absorption and Distribution Studies

The absorption of this compound from the gastrointestinal tract has been investigated in animal models.

Studies indicate that this compound is poorly absorbed from the gastrointestinal tract. nih.govdrugs.comatamanchemicals.comindiamart.comatamankimya.compharmacompass.comindiamart.com However, the portion that is absorbed primarily enters the lymphatic system. nih.govatamanchemicals.comindiamart.compharmacompass.comcir-safety.org

A study in Sprague-Dawley rats using radiolabeled 14C-octadecanol (this compound) demonstrated its entry into the thoracic duct lymph. nih.govatamanchemicals.comindiamart.compharmacompass.comcir-safety.org Following administration, radioactivity was monitored in the lymph and blood. The results showed that approximately 56.6% ± 14.0% of the absorbed radioactivity was found in the lymph. nih.govatamanchemicals.comindiamart.compharmacompass.comcir-safety.org

The absorbed this compound was found in different lipid fractions within the lymph. The distribution of the radioactivity was as follows:

Triglycerides: More than half nih.govatamanchemicals.comcir-safety.org

Phospholipids: 6% to 13% nih.govatamanchemicals.comcir-safety.org

Cholesterol esters: 2% to 8% nih.govatamanchemicals.comcir-safety.org

Unchanged octadecanol: 4% to 10% nih.govatamanchemicals.comcir-safety.org

Furthermore, 90% of the octadecanol in the blood was associated with the chylomicron fraction. nih.govatamanchemicals.comcir-safety.org The absorption of this compound appears to be dependent on its lipid solubility. nih.govatamanchemicals.com

Table of Research Findings on this compound Absorption and Distribution

Table of Mentioned Compounds

Dermal Absorption and Permeation Enhancement

This compound, a long-chain fatty alcohol, interacts with the skin's lipid barrier, influencing its absorption and the permeation of other molecules. Fatty alcohols are known to enhance the penetration of drugs through the skin by disorganizing the highly ordered lipid structures of the stratum corneum. pharmtech.com This disruption of the lipid bilayers can increase the skin's permeability. pharmtech.com

Research has demonstrated that this compound can serve as a penetration enhancer. researchgate.net In studies using econazole (B349626) nitrate (B79036), both cetyl alcohol and this compound were found to enhance the drug's permeation through the skin when incorporated into solid lipid nanoparticles (SLN). researchgate.net The effect was observed to be more pronounced with fatty alcohols possessing longer carbon chains, with this compound (C18) being one of the most effective enhancers tested. researchgate.net The mechanism likely involves the fatty alcohols penetrating the skin lipids and acting as a solvent for the active pharmaceutical ingredient, facilitating its transport across the skin barrier. pharmtech.com The ability of these lipids to cause disturbances in the lipid packaging of the skin makes them suitable for use as absorption promoters. researchgate.net

The permeation enhancement effect is dependent on the carbon chain length of the fatty alcohol. nih.gov While shorter-chain fatty alcohols like decanol (B1663958) have shown maximum permeation for certain model compounds, this compound is recognized for its role in modifying skin barrier function. researchgate.netnih.gov It is used in topical creams not only for its formulation properties but also for its potential to improve the delivery of active ingredients. pharmtech.com

Accumulation in Mammalian Tissues

This compound is a naturally occurring compound found in various mammalian tissues. atamankimya.comnih.govatamankimya.comchemtradeasia.com.eg It is an integral part of normal metabolism, where it is used in the biosynthesis of lipids and other cellular constituents. atamankimya.comnih.govatamanchemicals.com Once absorbed, this compound enters metabolic pathways for energy production. nih.govatamankimya.com The body readily converts this fatty alcohol to stearic acid, which is another common and vital constituent of mammalian tissue. nih.govpharmacompass.com

Studies on the metabolic fate of absorbed 1-octadecanol (this compound) provide insight into its distribution and accumulation. Following absorption, a significant portion is metabolized into various lipid classes within 24 hours. nih.govpharmacompass.com

MetabolitePercentage of Absorbed Fraction
Triglycerides>50%
Phospholipids6-13%
Unchanged Octadecanol4-10%
Cholesterol Esters2-8%

This table details the metabolic distribution of absorbed 1-octadecanol in mammalian systems over a 24-hour period. nih.govpharmacompass.com

Mechanisms of Biological Effects at the Cellular Level

Effects on Mitochondrial Ultrastructure

Research into the effects of various alcohols on liver cells has revealed distinct impacts on mitochondrial structure. atamankimya.comnih.gov A comparative study on hepatocytes showed that while shorter-chain alcohols induced a mixed population of small and enlarged mitochondria with poorly developed cristae, this compound (1-octadecanol) had a more uniform and pronounced effect. nih.govpharmacompass.com

AlcoholEffect on Mitochondrial Ultrastructure in Hepatocytes
Ethanol (B145695), 1-Propanol, 1-Butanol, 1-Pentanol, 1-OctanolA mixed population of small and enlarged mitochondria with poorly developed cristae. atamankimya.comnih.gov
1-DodecanolTwo distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes, and remarkably enlarged mitochondria with well-developed cristae in others. nih.govpharmacompass.com
1-Octadecanol (this compound)Remarkably enlarged mitochondria in all hepatocytes. atamankimya.comnih.govpharmacompass.com

This table compares the ultrastructural changes in hepatocyte mitochondria induced by different alcohols. atamankimya.comnih.govpharmacompass.com

This finding indicates that this compound specifically promotes a significant enlargement of mitochondria across the entire hepatocyte population studied, distinguishing its effect from that of other alcohols. nih.govpharmacompass.com

Interaction with Cellular Membranes

The interaction of this compound with cellular membranes appears to be dependent on the cell type and experimental conditions. In a study on cultured human lung fibroblasts, this compound was found to be inactive in inducing significant plasma membrane damage, as measured by the leakage of intracellular substances. cir-safety.org

However, research on microorganisms suggests a more direct interaction. In the gammaproteobacterium Acinetobacter calcoaceticus, growth in the presence of fatty alcohols led to an increase in the incorporation of unsaturated fatty acids into their cell membranes, causing the membranes to expand. researchgate.net Similarly, the potential antimicrobial activity of long-chain aliphatic alcohols like cetyl alcohol is thought to be due to changes in cell membrane permeability, which could block nutrient absorption or induce the diffusion of vital cellular components. atamanchemicals.com In the bacterium Ralstonia sp. NT80, the addition of this compound to the culture medium affected the organization of the cell membrane, inducing the formation of intracellular granules. researchgate.net

Studies on tumor cells showed that this compound, a saturated fatty alcohol, did not inhibit DNA synthesis or cell proliferation at concentrations where unsaturated fatty alcohols were effective. nih.gov This lack of activity was correlated with its limited permeation across the cancer cell membrane compared to more permeable unsaturated alcohols like oleyl alcohol. nih.gov

Modulation of Fatty Acid Synthesis and Oxidation Pathways

This compound is intrinsically linked to fatty acid metabolism. It is produced from stearic acid via catalytic hydrogenation and can be readily converted back to stearic acid in the body. nih.govchemtradeasia.com.eg As a fatty alcohol, it is a component of the fatty alcohol cycle, a metabolic pathway that begins with a fatty acid and generates a fatty acyl-CoA. nih.gov The reduction of this acyl-CoA by fatty acyl-CoA reductase (FAR) produces the fatty alcohol. nih.gov Conversely, fatty alcohols can be oxidized to fatty acids, which then enter the β-oxidation pathway for energy generation. nih.govmdpi.com

The regulation of these pathways is critical. In tissues with a high rate of ether lipid synthesis, the activity of FAR is high, while the activity of enzymes involved in fatty alcohol oxidation is typically low. nih.gov Conversely, tissues like the liver, which have a low rate of ether lipid synthesis, tend to show the opposite pattern of enzyme activities. nih.gov The balance between fatty acid synthesis (lipogenesis) and fatty acid oxidation is tightly controlled, and long-term alcohol intake is known to perturb this balance, generally favoring fatty acid efflux from adipose tissue. mdpi.com

The Stearoyl-CoA Desaturase (SCD) enzyme plays a pivotal role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. researchgate.netanimbiosci.org Specifically, it introduces a double bond into substrates like stearoyl-CoA (the activated form of stearic acid) to produce oleoyl-CoA. animbiosci.org Since this compound is readily converted to stearic acid, its metabolism directly provides the substrate for the SCD enzyme. nih.govpharmacompass.com

The activity of SCD is crucial for maintaining the proper ratio of saturated to monounsaturated fatty acids, which in turn affects the fluidity of cellular membranes and has been implicated in various metabolic disease states. researchgate.net The SCD pathway is regulated by numerous factors, including diet and hormones. researchgate.net For instance, rodent models suggest that SCD1 activity may be involved in alcohol-associated liver disease (ALD), as SCD1 knockout mice are resistant to ALD. nih.gov Diminished SCD1 activity is a key component of the protective effect of dietary saturated fat against alcohol-induced fatty liver in these models. nih.gov In goose hepatocytes, SCD1 is recognized as a crucial enzyme for managing high levels of saturated fatty acids, indicating its role in cellular tolerance to fat accumulation. animbiosci.org Therefore, the metabolic conversion of this compound to stearic acid provides a direct link to the SCD pathway, influencing the cellular pool of substrates for this rate-limiting enzyme in monounsaturated fatty acid synthesis.

Impact on De Novo Lipogenesis

This compound, a long-chain fatty alcohol, is readily metabolized in mammalian tissues, where it can be converted to stearic acid. nih.govatamanchemicals.com This conversion allows it to enter into various metabolic pathways, including those related to lipid synthesis. While direct studies on this compound's impact on de novo lipogenesis (DNL) are specific, its role can be understood in the broader context of fatty acid metabolism. The product of its oxidation, stearic acid, is a common saturated fatty acid that can be utilized for the synthesis of more complex lipids. nih.govatamanchemicals.com

The process of DNL is tightly regulated by a number of key enzymes. General alcohol metabolism is known to enhance DNL by increasing the expression of critical lipogenic enzymes. mdpi.comfrontiersin.org This is often mediated through the activation of the transcription factor sterol-regulatory element binding protein-1 (SREBP-1). mdpi.comfrontiersin.org The metabolic conversion of this compound to stearic acid provides a substrate that can be incorporated into triglycerides and other lipids, thus contributing to the cellular lipid pool that is expanded during enhanced DNL. nih.govnih.gov

Research on alcohol-induced liver steatosis has shown that ethanol metabolism promotes the nuclear import of enzymes like ACSS2, which generates acetyl-CoA in the nucleus, contributing to the epigenetic upregulation of lipogenic genes such as Fasn (Fatty Acid Synthase) and Acaca (Acetyl-CoA Carboxylase). researchgate.net While this research focuses on ethanol, the metabolic products of this compound can similarly be channeled into these fundamental lipid synthesis pathways.

Table 1: Key Enzymes in De Novo Lipogenesis Influenced by Alcohol Metabolism

EnzymeGene NameFunction in De Novo LipogenesisEffect of Alcohol Metabolism
ATP Citrate LyaseACLYGenerates cytosolic acetyl-CoA, the primary building block for fatty acid synthesis.Expression can be increased. mdpi.com
Acetyl-CoA CarboxylaseACACA / ACCCatalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.Expression and activity are increased. mdpi.comfrontiersin.org
Fatty Acid SynthaseFASNSynthesizes palmitate from acetyl-CoA and malonyl-CoA.Expression is increased. mdpi.comfrontiersin.org
Stearoyl-CoA Desaturase-1SCD1Introduces a double bond into saturated fatty acyl-CoAs, such as stearoyl-CoA, to produce monounsaturated fatty acids.Expression is increased. frontiersin.org
Sterol Regulatory Element-Binding Protein 1SREBF1 / SREBP-1A transcription factor that upregulates the expression of most genes required for DNL.Expression and activity are increased. mdpi.comfrontiersin.org
Role in Lipid Export and Phospholipid Metabolism

This compound's influence extends to the complex processes of lipid transport and the composition of cellular membranes through its integration into phospholipid metabolism. Following its conversion to stearic acid, its metabolites can be incorporated into various lipid classes, including the phosphoglycerides that are essential components of cell membranes and precursors for signaling molecules. nih.govcir-safety.org Studies in rats have shown that metabolites of long-chain alcohols become incorporated into the alkyl and alkyl-1-enyl moieties of liver phosphoglycerides. cir-safety.org

The export of lipids, primarily triglycerides, from the liver is managed by the formation and secretion of very-low-density lipoproteins (VLDL). mdpi.com General alcohol metabolism has been shown to disrupt this process. frontiersin.org It can impair the lipidation of Apolipoprotein B100 and inhibit the activity of key proteins involved in VLDL assembly, leading to an intracellular accumulation of lipids. mdpi.comfrontiersin.org

Microbiological Interactions

This compound Metabolism in Bacteria

Bacteria possess diverse metabolic capabilities, including the ability to utilize long-chain fatty alcohols like this compound as a carbon and energy source. researchgate.net In many Gram-negative bacteria, the metabolic pathway for fatty alcohols involves a two-step oxidation process to convert the alcohol into a fatty acid. researchgate.net This pathway typically includes:

Oxidation to an Aldehyde: A long-chain alcohol oxidase or an alcohol dehydrogenase (like AlkJ) oxidizes this compound to its corresponding aldehyde, stearaldehyde. researchgate.netwikipedia.org

Oxidation to a Fatty Acid: An aldehyde dehydrogenase (like AlkH) then oxidizes the aldehyde to a fatty acid, in this case, stearic acid. researchgate.net

The resulting fatty acid is subsequently activated by an acyl-CoA synthetase (like AlkK) to form stearoyl-CoA. researchgate.net This activated acyl-CoA can then enter the β-oxidation pathway to be broken down into acetyl-CoA units, which are funneled into the Krebs cycle for energy production or used as precursors for various biosynthetic processes. researchgate.netmdpi.com

Specific bacterial species have been studied for their interaction with this compound. In Ralstonia sp. NT80, a secretory protein known as EliA has been identified as essential for the cell's response to and assimilation of this compound. nih.govmicrobiologyresearch.org Deletion of the eliA gene in this bacterium significantly reduced its ability to utilize this compound, indicating a specialized mechanism for the recognition and import or processing of this long-chain alcohol. nih.govresearchgate.net

Impact on PHA Production in Microbial Cultures

Polyhydroxyalkanoates (PHAs) are biopolyesters produced by numerous bacteria as intracellular carbon and energy storage granules, particularly under conditions of nutrient limitation with an excess carbon source. mdpi.comnih.gov Research has demonstrated that this compound can serve as an effective carbon source to induce PHA synthesis in certain microbial cultures.

In studies involving Ralstonia sp. NT80, the addition of this compound to the culture medium was found to induce the synthesis of PHA. researchgate.netnih.govresearchgate.net This induction appears to be a specific response, as it was significantly diminished in mutant cells lacking the secretory protein EliA, which is also required for this compound metabolism. nih.govresearchgate.net This suggests a direct link between the uptake and metabolic processing of this compound and the triggering of PHA accumulation in this bacterium. The PHA granules observed in Ralstonia sp. NT80 cells grown in the presence of this compound had diameters of 100-200 nm. researchgate.net The conversion of this compound into acetyl-CoA through the metabolic pathway described previously provides the necessary building blocks for PHA synthase to produce the polymer. researchgate.netmdpi.com

Table 2: Effect of this compound on PHA Production in Ralstonia sp. NT80

StrainCulture ConditionKey FindingCitation
Ralstonia sp. NT80 (Wild-Type)Growth medium supplemented with this compoundInduced the synthesis and accumulation of PHA granules. researchgate.netnih.govresearchgate.net
Ralstonia sp. NT80 (ΔeliA mutant)Growth medium supplemented with this compoundThe effects of this compound, including PHA production, were significantly reduced. nih.govresearchgate.net
Ralstonia sp. NT80 (Wild-Type)Grown in the presence vs. absence of this compoundPHA was accumulated only in the cells grown in the presence of this compound. researchgate.net

V. Toxicological and Environmental Considerations in Advanced Research

Toxicological Profile and Safety Assessment

Stearyl alcohol is generally regarded as a safe ingredient in various applications, including cosmetics and topical medications. nih.govresearchgate.net Its toxicological profile reveals a low potential for adverse effects.

Acute Oral Toxicity

Studies on the acute oral toxicity of this compound indicate a very low order of toxicity. cir-safety.orgoxychemicals.com.vnspecialchem.com In rats, the LD50 (lethal dose, 50%) has been reported to be greater than 2,000 mg/kg and as high as 20,000 mg/kg. oxfordlabchem.commakingcosmetics.comdcfinechemicals.com Some studies have even noted that at the maximum possible dosage, no animal deaths occurred. oxychemicals.com.vn

Table 1: Acute Oral Toxicity of this compound

Species LD50 Value Reference
Rat > 2,000 mg/kg dcfinechemicals.com
Rat > 5,000 mg/kg oxychemicals.com.vnzhaoyl.comspectrumrx.com

This table is interactive. Click on the headers to sort the data.

Minimal Ocular and Cutaneous Irritation

When tested on rabbits, this compound produced minimal eye irritation and minimal to mild skin irritation. cir-safety.org It is considered practically non-irritating to the eyes. cir-safety.orgdrugbank.com Undiluted, powdered this compound was found to cause irritation equivalent to or less than a 10% aqueous soap solution in rabbit eyes. oxychemicals.com.vn On human skin, it has a very low irritation potential. cir-safety.orgnih.gov

Lack of Contact Sensitization and Comedogenicity

This compound has not been shown to cause contact sensitization in guinea pig studies. cir-safety.org Clinical patch testing in humans also indicates a very low potential for skin sensitization. cir-safety.org Furthermore, studies have demonstrated that this compound is non-comedogenic, meaning it does not clog pores. cir-safety.orgextrapolate.com However, some sources suggest it may be potentially clogging for some individuals, especially those with compromised skin barriers or when combined with other occlusive ingredients. blissoma.commariakane.shop

Non-Mutagenic and Non-Tumor Promoting Activity

This compound has tested negative for mutagenic activity in the Ames test, both with and without metabolic activation. europa.euekokoza.cz It also did not increase the incidence of micronucleated cells in mouse bone marrow erythrocytes, indicating a lack of genotoxic effects. europa.eu While one study noted that this compound acted as a weak tumor promoter in mice that had been previously exposed to a carcinogen, it is not considered a carcinogen itself. nih.gov

Allergic Contact Dermatitis (Rare Cases)

Although generally considered safe, there have been rare reported cases of allergic contact dermatitis caused by this compound in topical medications. nih.govresearchgate.net In these instances, patch testing revealed a positive reaction to this compound. nih.gov This suggests that while uncommon, a small percentage of individuals may experience an allergic reaction to this compound. nih.govextrapolate.com

Environmental Fate and Impact

This compound is considered readily biodegradable. zhaoyl.com If released into the environment, it is expected to adsorb to suspended solids and sediment in water and soil. atamanchemicals.comoecd.org Volatilization from moist soil and water surfaces may be an important fate process, though this is likely attenuated by its tendency to adsorb to soil. atamanchemicals.com Due to its low water solubility and high adsorption potential, the bioavailability of this compound in the water column is expected to be low. europa.eu While its potential for bioconcentration in aquatic organisms is considered very high based on estimations, hydrolysis is not expected to be a significant environmental fate process. nih.gov Ecotoxicity studies have shown it to be not toxic to aquatic organisms like fish and daphnia up to its water solubility limit. ecoworkers.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cetyl alcohol
Oleyl alcohol
Octyl dodecanol
n-octadecanol
n-hexadecanol
Myristyl alcohol
Behenyl alcohol
Isostearyl neopentanate
Isopropyl myristate
Laureth-4
Myristyl myristate
Myristyl ether propionate
Myristyl lactate
Decyl Oleate
Methyl Oleate
Sorbitan (B8754009) Oleate
Dimethylbenz[a]anthracene
Stearic acid
1-eicosanol
n-tetradecanol
n-dodecanol
Stearyl stearate (B1226849)
Octadecane
Docosan-1-ol
Di-iso-butyl ketone
3-Methylhexane
iso-Octyl acrylate
iso-Octylthioglycolate
4-Bromophenetole
Diethyl oxalate
Propyl gallate
Octyl gallate
Dodecyl gallate
Dimethyl adipate
Diethyl adipate
Dibutyl adipate
Cetearyl alcohol
Isopropyl alcohol
Stearyl heptanoate
Heptanoic acid
1-Hexadecanol
1-Octadecanol
Carbon dioxide
Carbon monoxide
Aldehydes
Ketones
Hydroxyoctadecane
Octadecyl alcohol
Stearol
Stearic alcohol
Decyl octyl alcohol
Cetothis compound
Trimellitates
Ceramides
Squalane
Silicones
Resorcinol ester
Gallates
Adipates
Azelates
Sebacates
Citrates
Alcohols, C18-32
Fatty acids, montan-wax, stearyl esters

Biodegradability and Environmental Classification

This compound is considered to be readily biodegradable. ecoworkers.net Studies following OECD Test Guideline 301B have shown a biodegradation rate of over 60% in 28 days. ecoworkers.net Other tests have demonstrated degradation rates of 69% over 29 days (based on carbon dioxide generation) and up to 95.6% in 28 days (based on oxygen depletion). carlroth.comcarlroth.com However, one Warburg test showed a lower theoretical oxygen demand of only 0.3% in 24 hours, suggesting that under certain conditions, biodegradation might not be a primary environmental fate process. atamanchemicals.com Despite this, given sufficient time with adapted microbial species, biomass yield can reach 54.5% after seven days. nih.gov

In terms of environmental classification, this compound has received a "Green circle" rating from the EPA's Safer Chemical Functional Use Classes, indicating it is a chemical of low concern. atamanchemicals.com However, under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has been associated with hazard statements H411 (Toxic to aquatic life with long lasting effects) and H412 (Harmful to aquatic life with long lasting effects). nih.gov Despite these classifications, some safety data sheets state it shall not be classified as hazardous to the aquatic environment. carlroth.comcarlroth.com The substance is not considered a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative). carlroth.com

Table 1: Biodegradability of this compound

Test Guideline/Method Degradation Rate Time Period Notes Source
OECD Test Guideline 301B > 60% 28 days Readily biodegradable ecoworkers.net
Carbon Dioxide Generation 69% 29 days Readily biodegradable carlroth.com, carlroth.com
Oxygen Depletion 95.6% 28 days Readily biodegradable carlroth.com, carlroth.com
Oxygen Depletion 87% 28 days Readily biodegradable carlroth.com
Warburg Test 0.3% Theoretical Oxygen Demand 24 hours Suggests biodegradation may not be an important environmental fate process atamanchemicals.com
Acclimated Mixed Shake Flask 54.5% Biomass Yield 7 days With incremental substrate addition nih.gov

Release to the Environment through Waste Streams

The production and widespread use of this compound contribute to its release into the environment through various waste streams. atamanchemicals.comatamanchemicals.com Industrial uses that lead to environmental release include its role as an intermediate in chemical manufacturing, as a processing aid, in the formulation of mixtures, and in the production of articles like plastics and textiles. atamanchemicals.com It is used in the formulation of pH regulators, water treatment products, laboratory chemicals, and cosmetics. atamanchemicals.com

Consumer products are another significant source of release. This compound is a common ingredient in cosmetics, shampoos, hair conditioners, and ointments. atamanchemicals.comatamanchemicals.com Its use in pharmaceuticals, textile oils and finishes, antifoaming agents, lubricants, and resins also results in its potential discharge into waste streams. atamanchemicals.comatamanchemicals.com When released into water, this compound is expected to adsorb to suspended solids and sediment. atamanchemicals.com While its estimated Henry's Law constant suggests that volatilization from water surfaces could be an important fate process, this is likely lessened by adsorption. nih.gov

Oxidative Decomposition and Volatile Emissions from Films

Research into the degradation of thin films of this compound, particularly on steel surfaces at elevated temperatures (90°C), shows that it undergoes oxidative decomposition, leading to significant volatile emissions. researchgate.netlmaleidykla.lt Studies have demonstrated that a substantial portion of the alcohol can be lost to volatile emissions within hours under these conditions. researchgate.netlmaleidykla.lt These emissions have been recorded to amount to more than 60% of the film's weight, indicating that the decomposition products should be investigated in more detail for final applications. researchgate.netlmaleidykla.lt

The oxidation process is nearly inevitable in an air atmosphere at 90°C. researchgate.net The initial product of this oxidation is expected to be octadecanal (B32862) (stearyl aldehyde). researchgate.net Further oxidation can lead to the formation of stearic acid and transitional polyhydric intermediates. researchgate.net While octadecanal may be more volatile than this compound, the subsequent products like stearic acid are less volatile and more inclined to engage in hydrogen bonding. researchgate.net After long-term degradation, films of this compound were observed to retain a liquid state at room temperature, in contrast to the gel-like solids formed from oleyl alcohol degradation. researchgate.netlmaleidykla.lt

Table 2: Expected Products of this compound Oxidation

Initial Compound Transitional Product Final Oxidation Product Source
This compound Octadecanal Stearic Acid, Polyhydric Intermediates researchgate.net

Potential Long-Term Side Effects on Human Health and Environment

This compound has a very high potential for bioconcentration in aquatic organisms, as suggested by an estimated Bioconcentration Factor (BCF) of 2.8x10⁴. nih.gov While some assessments indicate it is not toxic to aquatic organisms up to its water solubility, other classifications point to it being toxic or harmful to aquatic life with long-lasting effects. ecoworkers.netnih.gov Acute aquatic toxicity tests have shown varying results. carlroth.comcarlroth.com

Table 3: Acute Aquatic Toxicity of this compound

Test Type Value Species Exposure Time Source
LC50 >0.4 mg/l Fish 96 h carlroth.com, carlroth.com
LL50 >1,000 mg/l Fish 96 h carlroth.com, carlroth.com
EC50 1,700 mg/l Aquatic Invertebrates carlroth.com, carlroth.com

Regarding human health, this compound is generally considered to have low toxicity. atamanchemicals.com However, prolonged or repeated exposure may have potential chronic health effects. It is described as slightly hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, or inhalation. nwabr.orgoxfordlabfinechem.com Repeated or prolonged exposure can potentially produce target organ damage, and it is considered toxic to mucous membranes. nwabr.orgoxfordlabfinechem.com Occupational exposure can occur through inhalation and dermal contact in workplaces where it is produced or used. nih.gov

Growing Focus on Sustainable Sourcing Practices

There is a significant and growing trend within the industry to focus on the sustainable sourcing of this compound. imarcgroup.comextrapolate.com This shift is driven by increasing consumer preference for natural, plant-derived, and eco-friendly ingredients in personal care and cosmetic products. imarcgroup.comexpertmarketresearch.comstraitsresearch.com Consequently, manufacturers are increasingly sourcing this compound from renewable vegetable sources such as coconut and palm oil. imarcgroup.comexpertmarketresearch.com

Several companies are actively investing in and promoting their use of sustainably sourced this compound. expertmarketresearch.comstraitsresearch.com For instance, some suppliers produce fatty alcohols, including this compound, exclusively from 100% vegetable oils. expertmarketresearch.com Others are developing plant-based and bio-based this compound solutions to address concerns like deforestation associated with palm oil production and to comply with regulations such as the European Union Deforestation Regulation (EUDR). expertmarketresearch.com This focus on eco-friendly products is a key market driver, with plant-derived this compound gaining a larger market share. straitsresearch.com The industry's move towards sustainability is a response not only to consumer demand but also to stricter regulations on synthetic chemicals in consumer goods. straitsresearch.commarketresearchfuture.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Stearyl alcohol in complex mixtures?

  • Methodology : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection (FID) is commonly used. For GC, a non-polar column (e.g., DB-5) and temperature programming (150–300°C) resolve this compound (C18) from related fatty alcohols like Cetyl (C16) or Oleyl (C18:1). System suitability requires a resolution ≥15 between adjacent peaks (e.g., Myristyl vs. Cetyl alcohols) .
  • Validation : Calibration curves using certified reference materials (CRMs) ensure accuracy. Impurity profiling via mass spectrometry (MS) detects trace contaminants that may affect experimental outcomes .

Q. How is this compound synthesized, and what purity thresholds are critical for research applications?

  • Synthesis Routes :

  • Catalytic Hydrogenation : Stearic acid (C18:0) is hydrogenated using nickel or palladium catalysts at 150–200°C under high pressure. Purity ≥98% is achievable post-distillation .
  • Ziegler Process : Aluminum alkyl hydrolysis produces linear alcohols with minimal branching, preferred for controlled-release formulations .
    • Purity Criteria : Residual catalyst metals (e.g., Ni <5 ppm) and unsaturated alcohols (e.g., Oleyl alcohol <0.5%) must be quantified via inductively coupled plasma (ICP) spectroscopy and GC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported effects of this compound on emulsion stability across experimental models?

  • Experimental Design :

  • Variables : Control chain length (C16 vs. C18), purity, and pH (4–8). Use differential scanning calorimetry (DSC) to assess melting behavior (this compound melts at ~59°C) and its impact on emulsion crystallinity .
  • Contradiction Analysis : Compare studies using animal-derived vs. plant-derived this compound. Impurities like palmitic acid in plant-derived batches may alter interfacial tension .
    • Data Normalization : Report results as "% stability relative to control" to account for variability in surfactant concentrations .

Q. What protocols mitigate risks of hypersensitivity reactions to this compound in topical formulations despite its regulatory "non-sensitizing" classification?

  • Hypersensitivity Mechanisms : Trace impurities (e.g., aldehydes from incomplete hydrogenation) may trigger immune responses. Conduct patch tests using ultra-purified this compound (≥99.9%) and compare with commercial grades .
  • Methodological Adjustments : Use in vitro 3D skin models (e.g., EpiDerm™) to assess cytokine release (IL-6, TNF-α) as markers of irritation .

Q. How can microbial biosynthesis of this compound be optimized for sustainable production?

  • Strain Engineering : Modify Rhodosporidium toruloides to overexpress fatty acyl-CoA reductases (FARs). Use CRISPR-Cas9 to knock out β-oxidation pathways, increasing C18:0 alcohol titers .
  • Fermentation Parameters :

  • Carbon Source: Glycerol vs. glucose (C:N ratio 30:1).
  • Oxygenation: Maintain dissolved O₂ at 20% saturation to prevent byproduct formation .
    • Yield Metrics : Current titers reach ~2.5 g/L; target ≥10 g/L via fed-batch strategies .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for powder processing to avoid inhalation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as non-hazardous waste. Avoid water jets, which may aerosolize particles .
  • First Aid : For eye exposure, rinse with water for ≥10 minutes. Do not induce vomiting if ingested; seek medical evaluation for persistent symptoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.